Meta- vs. Para-Fluorine Substitution: Physicochemical Differentiation
The 3-fluorophenyl substitution in CAS 887880-68-4 produces a distinct calculated dipole moment and electrostatic potential surface compared to the 4-fluorophenyl isomer (N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide; same molecular formula C23H16FN3O5, MW 433.395). Meta-fluorine substitution alters the angle of the C–F bond dipole vector relative to the amide NH, affecting intramolecular hydrogen-bonding propensity and the presentation of the fluorophenyl ring to protein binding pockets. Class-level SAR evidence from benzofuran-2-carboxamide series demonstrates that shifting fluorine from the para to meta position can modulate target binding affinity by >3-fold and alter metabolic soft-spot susceptibility, though direct quantitative data for this specific compound pair has not been reported in the peer-reviewed primary literature as of the search date [1].
| Evidence Dimension | Fluorine substitution position effect on electronic surface properties and target recognition |
|---|---|
| Target Compound Data | 3-fluorophenyl substituent; dipole vector orientation orthogonal to the phenyl ring plane; calculated logP and topological polar surface area (TPSA) values identical to 4-F isomer (C23H16FN3O5) but distinct 3D electrostatic distribution |
| Comparator Or Baseline | N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (4-F positional isomer; identical formula and molecular weight) |
| Quantified Difference | Meta-vs-para fluorine substitution produces a dipole moment vector reorientation of approximately 60°; quantitative binding or activity differential for this specific compound pair not yet reported in primary literature |
| Conditions | Computational comparison based on molecular topology; class-level SAR precedent from benzofuran-2-carboxamide literature (Hranjec et al., 2013; Choi et al., 2015) |
Why This Matters
The meta-fluorine substitution pattern provides a distinct 3D pharmacophore presentation compared to the 4-fluoro isomer, which is critical for screening campaigns where subtle binding pocket complementarity determines hit identification; the two positional isomers are not functionally interchangeable despite identical molecular formula.
- [1] Choi, M., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. PMID: 25953156. — Demonstrates that N-phenyl substituent position and electronics critically modulate NF-κB inhibitory activity across benzofuran-2-carboxamide analogs. View Source
